Propyl 4-[(6-methoxy-2-methyl-4-quinolyl)amino]benzoate, chloride
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Overview
Description
Propyl 4-[(6-methoxy-2-methyl-4-quinolyl)amino]benzoate, chloride is a synthetic organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 4-[(6-methoxy-2-methyl-4-quinolyl)amino]benzoate, chloride typically involves multiple steps. One common method starts with the preparation of 6-methoxy-2-methyl-4-quinolineamine, which is then reacted with 4-chlorobenzoic acid to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon for hydrogenation steps.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Propyl 4-[(6-methoxy-2-methyl-4-quinolyl)amino]benzoate, chloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Sodium methoxide, potassium tert-butoxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce the corresponding amines.
Scientific Research Applications
Propyl 4-[(6-methoxy-2-methyl-4-quinolyl)amino]benzoate, chloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Propyl 4-[(6-methoxy-2-methyl-4-quinolyl)amino]benzoate, chloride involves its interaction with specific molecular targets. The quinoline moiety is known to intercalate with DNA, disrupting the replication process in microorganisms. Additionally, the compound may inhibit certain enzymes, leading to its antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Quinine: Another antimalarial compound derived from natural sources.
Ciprofloxacin: A quinolone antibiotic with broad-spectrum activity.
Uniqueness
Propyl 4-[(6-methoxy-2-methyl-4-quinolyl)amino]benzoate, chloride is unique due to its specific substitution pattern on the quinoline ring, which may confer distinct biological activities compared to other quinoline derivatives.
Properties
Molecular Formula |
C21H23ClN2O3 |
---|---|
Molecular Weight |
386.9 g/mol |
IUPAC Name |
propyl 4-[(6-methoxy-2-methylquinolin-4-yl)amino]benzoate;hydrochloride |
InChI |
InChI=1S/C21H22N2O3.ClH/c1-4-11-26-21(24)15-5-7-16(8-6-15)23-20-12-14(2)22-19-10-9-17(25-3)13-18(19)20;/h5-10,12-13H,4,11H2,1-3H3,(H,22,23);1H |
InChI Key |
SJTMACLMHPRLDV-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC(=C2)C)OC.Cl |
Origin of Product |
United States |
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